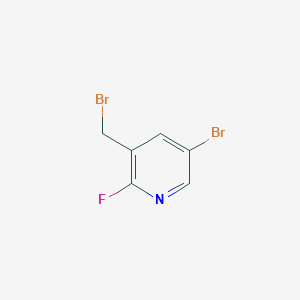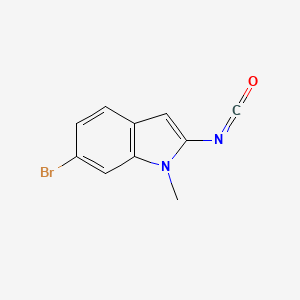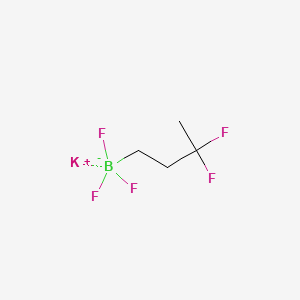
Potassium (3,3-difluorobutyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (3,3-difluorobutyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. These compounds are often used as reagents in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
Potassium (3,3-difluorobutyl)trifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction involves the following steps:
Formation of Boronic Acid: The starting material, 3,3-difluorobutylboronic acid, is prepared through hydroboration of the corresponding alkene.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride (KHF2) to form the trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroboration: Large quantities of the alkene are subjected to hydroboration to produce the boronic acid.
Conversion to Trifluoroborate: The boronic acid is then converted to the trifluoroborate salt using potassium bifluoride under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Potassium (3,3-difluorobutyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Base: A base such as potassium carbonate (K2CO3) is typically used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the cross-coupling process.
科学的研究の応用
Potassium (3,3-difluorobutyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to synthesize biologically active molecules for research purposes.
Medicine: It is involved in the development of pharmaceutical compounds, particularly those requiring complex organic synthesis.
Industry: It is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism by which potassium (3,3-difluorobutyl)trifluoroborate exerts its effects involves the formation of a boronate complex. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved include the palladium catalyst and the organic substrates used in the reaction.
類似化合物との比較
Similar Compounds
- Potassium (3,3-dimethylbutyl)trifluoroborate
- Potassium ethyltrifluoroborate
- Potassium cyclohexyltrifluoroborate
Uniqueness
Potassium (3,3-difluorobutyl)trifluoroborate is unique due to the presence of the difluorobutyl group, which imparts specific reactivity and stability characteristics. Compared to other similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized.
特性
分子式 |
C4H7BF5K |
|---|---|
分子量 |
200.00 g/mol |
IUPAC名 |
potassium;3,3-difluorobutyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H7BF5.K/c1-4(6,7)2-3-5(8,9)10;/h2-3H2,1H3;/q-1;+1 |
InChIキー |
JKILJADMMJYIJK-UHFFFAOYSA-N |
正規SMILES |
[B-](CCC(C)(F)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)
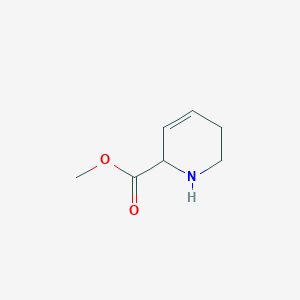
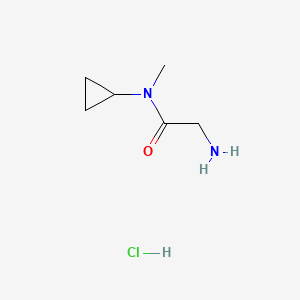

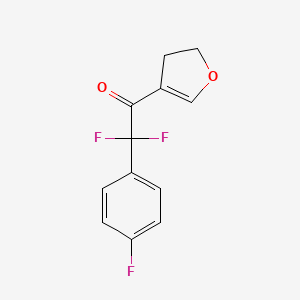



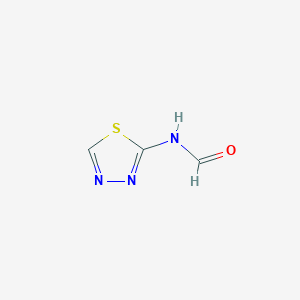
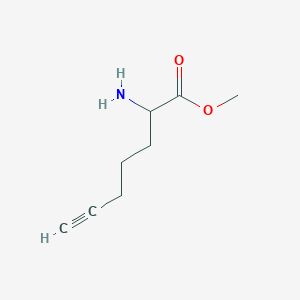

![Tert-butyl 2-[3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13567563.png)
